Methyl 4-[(4-iodophenyl)carbamoyl]benzoate
Overview
Description
Methyl 4-[(4-iodophenyl)carbamoyl]benzoate is an organic compound with the molecular formula C15H12INO3. It is a derivative of benzoic acid and contains both an ester and an amide functional group. The presence of the iodine atom in the phenyl ring makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(4-iodophenyl)carbamoyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodoaniline with methyl 4-formylbenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-iodophenyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Coupling: Biaryl or alkyne derivatives.
Reduction: Alcohols and amines derived from the ester and amide groups.
Scientific Research Applications
Methyl 4-[(4-iodophenyl)carbamoyl]benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for more complex molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-iodophenyl)carbamoyl]benzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate binding to these targets through halogen bonding, while the ester and amide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the carbamoyl group.
4-Iodoaniline: Contains the iodine atom but lacks the ester and carbamoyl groups.
Methyl 4-[(4-bromophenyl)carbamoyl]benzoate: Similar structure with bromine instead of iodine.
Uniqueness
Methyl 4-[(4-iodophenyl)carbamoyl]benzoate is unique due to the presence of both an ester and an amide group, along with the iodine atom. This combination of functional groups allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-[(4-iodophenyl)carbamoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c1-20-15(19)11-4-2-10(3-5-11)14(18)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKCSPCVNRKQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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